N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11-15(21-16(23)13-6-5-7-14(18)10-13)12(2)20-17(19-11)22-8-3-4-9-22/h5-7,10H,3-4,8-9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDSGENEFYJSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyrimidine and pyrrolidine.
Introduction of the Fluorobenzamide Moiety: The 3-fluorobenzamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol functional groups.
Substitution: Substituted derivatives with various nucleophilic groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key differences between the target compound and related molecules from the provided evidence:
Key Research Findings
Core Heterocycle Impact: The pyrimidine core in the target compound and ’s molecule may favor interactions with DNA or enzyme active sites (e.g., dihydrofolate reductase). In contrast, the pyridine-oxazolidinone hybrid in ’s compound (7g) aligns with known oxazolidinone antibiotics like linezolid, which inhibit bacterial protein synthesis .
Fluorine Substitution :
- Fluorine at C-3 of the benzamide (target) and C-5 of pyridine (7g) enhances electronegativity and bioavailability. The dual fluorine atoms in ’s compound (pyrazolopyridine and phenyl) could improve metabolic stability .
Conversely, the dichloropyrimidine in 7g may enhance target affinity but reduce solubility . The carbamate group in ’s compound might confer resistance to enzymatic degradation compared to the benzamide in the target .
Synthetic Complexity :
- The pyrazolopyridine-pyrimidine hybrid () requires multi-step synthesis due to fused rings, whereas the target compound’s simpler pyrimidine core may facilitate scalable production.
Critical Discussion and Limitations
- Contradictions in Evidence: emphasizes chlorinated pyrimidines (e.g., 4,6-dichloro) for antibacterial activity, whereas the target compound uses dimethyl groups, which could reduce toxicity but may compromise potency . The amino groups in ’s compound may enhance solubility but could increase susceptibility to metabolic oxidation compared to the target’s dimethyl substituents .
Research Gaps :
- Specific data on the target compound’s efficacy, toxicity, and mechanism are absent in the provided evidence. Empirical studies are needed to validate hypotheses derived from structural comparisons.
Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse scientific literature.
Structural Characteristics
The compound features a pyrimidine core substituted with a pyrrolidine ring and a fluorobenzamide moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen. The structural arrangement allows for conformational flexibility, which may enhance its interaction with biological targets.
Synthesis
The synthesis typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form the pyrrolidinylpyrimidine intermediate. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing in organic solvents like dichloromethane or toluene.
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promise as inhibitors of various kinases implicated in tumor growth .
- Antimicrobial Effects : Research indicates that some pyrimidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : There is emerging evidence that compounds containing piperidine and pyrrolidine rings can exhibit neuroprotective effects, potentially through mechanisms involving cholinesterase inhibition and antioxidant activity .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific biological pathways crucial for cell survival and proliferation. For example, it has been evaluated for its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR) and various kinases involved in cancer progression .
Case Studies
- Cancer Cell Lines : In a study involving human cancer cell lines, this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in oncology .
- Inhibition of Pathogenic Bacteria : Another study highlighted its effectiveness against specific strains of bacteria, demonstrating a reduction in bacterial growth in the presence of the compound at low concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:
- Step 1 : Alkylation of 4,6-dimethylpyrimidin-5-amine with a pyrrolidine-containing electrophile under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12h) to introduce the pyrrolidine moiety .
- Step 2 : Coupling the intermediate with 3-fluorobenzoic acid via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DCM, room temperature, 24h).
- Optimization : Control reaction temperature and stoichiometry to minimize byproducts. Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., δ 2.3 ppm for methyl groups on pyrimidine; δ 7.4–8.1 ppm for fluorobenzamide aromatic protons) .
- Mass Spectrometry : Verify molecular weight (theoretical MW: ~343.4 g/mol) via ESI-MS .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry if crystalline forms are isolated .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening :
- Enzyme Inhibition : Test against kinases (e.g., CDK5/p25) or inflammatory mediators (e.g., COX-1/2) using fluorometric or colorimetric assays (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across similar pyrimidine derivatives?
- Case Study : If conflicting data arise (e.g., COX-2 inhibition vs. kinase selectivity):
- Orthogonal Assays : Validate using SPR (surface plasmon resonance) for direct target binding kinetics .
- Structural Analysis : Compare molecular docking models (e.g., AutoDock Vina) to identify key binding residues .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., thienoquinolones or indole derivatives) to identify SAR trends .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Formulation :
- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA-based carriers (e.g., 100–200 nm particles) for sustained release in pharmacokinetic studies .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .
Q. How can researchers identify off-target effects in complex biological systems?
- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to capture interacting proteins .
- CRISPR-Cas9 Screens : Perform genome-wide knockout studies to identify synthetic lethal partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
